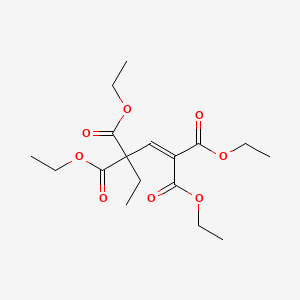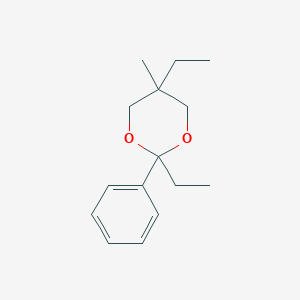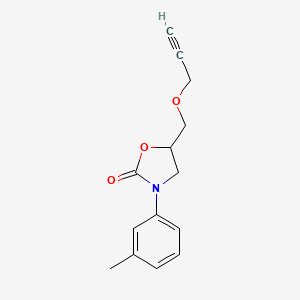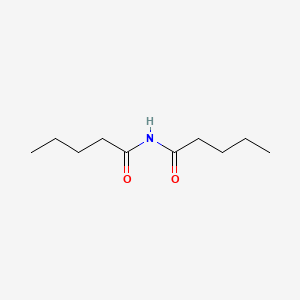
Divaleramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Divaleramide is an organic compound with the formula (CH₃)₂CHCH₂C(O)NH₂. It is the amide derived from isovaleric acid and is a colorless solid. This compound is known for its occurrence in valerian root and its mild anxiolytic and sedative properties in humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Divaleramide can be synthesized through the reaction of isovaleric acid with ammonia or an amine under controlled conditions. The reaction typically involves heating the isovaleric acid with ammonia in the presence of a dehydrating agent to form the amide bond.
Industrial Production Methods
Industrial production of this compound involves the catalytic hydrogenation of isovaleronitrile, followed by hydrolysis to yield the desired amide. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Divaleramide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isovaleric acid.
Reduction: It can be reduced to form isovaleric alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isovaleric alcohol.
Substitution: Various amide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Divaleramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on the central nervous system, particularly its anxiolytic and sedative properties.
Medicine: Investigated for potential therapeutic uses in treating anxiety and sleep disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Wirkmechanismus
Divaleramide exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isovaleric acid: The parent compound from which divaleramide is derived.
Valeramide: Another amide derivative with similar properties.
Isovaleric alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific modulation of GABA_A receptors, which distinguishes it from other similar compounds. Its mild anxiolytic and sedative effects, combined with its non-cytotoxic nature, make it a valuable compound for both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
33655-40-2 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N-pentanoylpentanamide |
InChI |
InChI=1S/C10H19NO2/c1-3-5-7-9(12)11-10(13)8-6-4-2/h3-8H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
UFUJLYBHJBLJKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




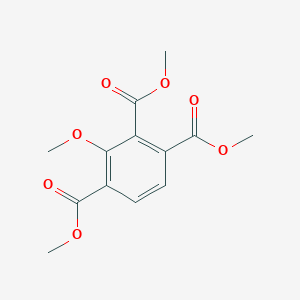
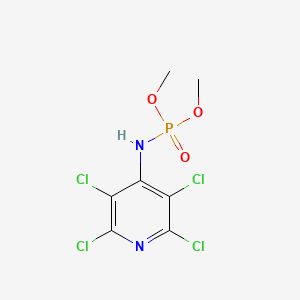


![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
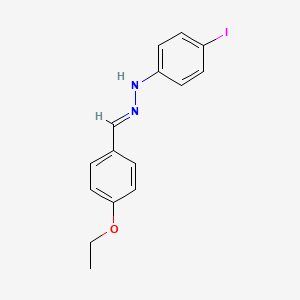
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
